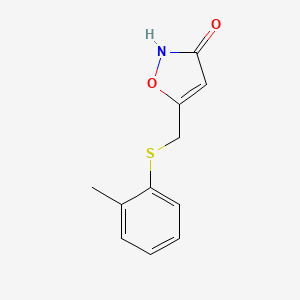![molecular formula C10H10ClN3S B15213199 5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87410-84-2](/img/structure/B15213199.png)
5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiadiazole ring, which is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-chlorobenzyl chloride with N-methylthiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates that it may possess anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Chlorobenzyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Chlorobenzyl)-N-methyl-1,3,4-oxadiazol-2-amine
- 5-(2-Chlorobenzyl)-N-methyl-1,3,4-triazol-2-amine
Uniqueness
Compared to similar compounds, 5-(2-Chlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine exhibits unique properties due to the presence of the thiadiazole ring, which imparts distinct electronic and steric characteristics. These features contribute to its specific biological activities and make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
87410-84-2 |
|---|---|
Formule moléculaire |
C10H10ClN3S |
Poids moléculaire |
239.73 g/mol |
Nom IUPAC |
5-[(2-chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10ClN3S/c1-12-10-14-13-9(15-10)6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14) |
Clé InChI |
PKJLZQHQUULMJQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=C(S1)CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine](/img/structure/B15213125.png)
![2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B15213146.png)
![3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15213158.png)
![5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B15213169.png)

![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)
![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)



